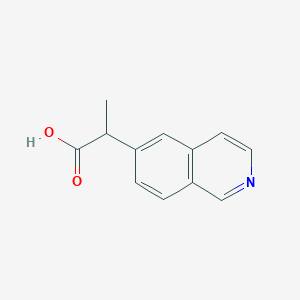
2-(Isoquinolin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isoquinolin-6-yl)propanoic acid: is a chemical compound with the following properties:
CAS Number: 1195177-68-4
Molecular Formula: CHNO
Molecular Weight: 201.22 g/mol
MDL Number: MFCD24500049
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for 2-(Isoquinolin-6-yl)propanoic acid are not widely documented. it can be synthesized through organic reactions involving isoquinoline derivatives and propanoic acid precursors. Specific methods may include:
Acylation Reaction: Acylation of isoquinoline with propanoic acid chloride or anhydride.
Reductive Amination: Reductive amination of isoquinoline followed by carboxylation.
Industrial Production:: Industrial-scale production methods for this compound are not commonly reported. It is primarily synthesized in research laboratories.
Analyse Chemischer Reaktionen
Reactions:: 2-(Isoquinolin-6-yl)propanoic acid can undergo various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction of the nitro group (if present) yields the corresponding amine.
Substitution: Substitution reactions at the isoquinoline ring or the carboxylic acid group are possible.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Employ reducing agents such as sodium borohydride (NaBH) or hydrogen gas over a catalyst (Pd/C).
Substitution: Acid chlorides or anhydrides react with isoquinoline derivatives under acidic conditions.
Major Products:: The major products depend on the specific reaction conditions. Common products include:
- 2-(Isoquinolin-6-yl)carboxylic acid
- 2-(Isoquinolin-6-yl)propan-1-amine
Wissenschaftliche Forschungsanwendungen
2-(Isoquinolin-6-yl)propanoic acid finds applications in:
- Chemical Research : As a building block for more complex molecules.
- Biological Studies : Investigating isoquinoline-based compounds in drug discovery.
- Medicine : Potential therapeutic applications due to its structural features.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways related to its chemical structure.
Vergleich Mit ähnlichen Verbindungen
While 2-(Isoquinolin-6-yl)propanoic acid is unique in its isoquinoline-based structure, similar compounds include:
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-isoquinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,1H3,(H,14,15) |
InChI-Schlüssel |
DDKKHBSKWKYZIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


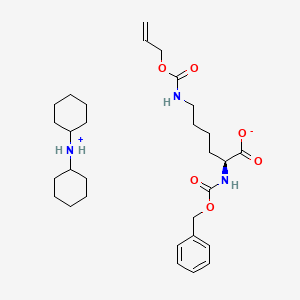
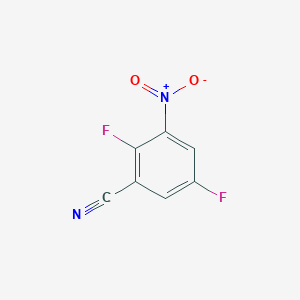
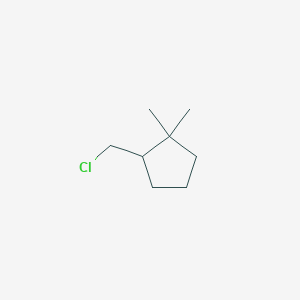
![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
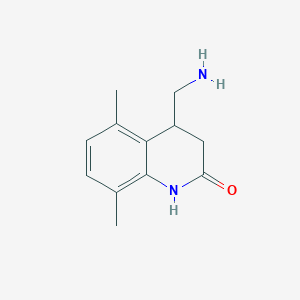
![4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B13078481.png)
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)
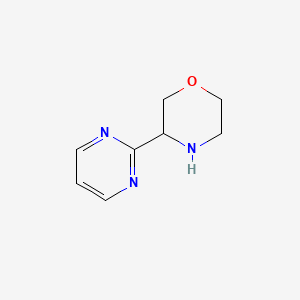
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)

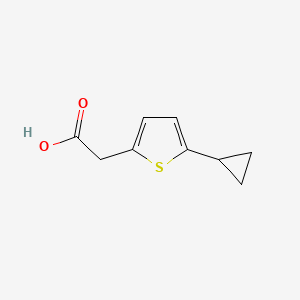
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)

